S-methyl 4,4,4-trifluoro-3-oxobutanethioate
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Overview
Description
S-methyl 4,4,4-trifluoro-3-oxobutanethioate, also known as thiomethyl trifluoroacetoacetate (TMTFAA), is a novel compound that is useful as a reactant in the preparation of pyridine carbothioate and carbodithioate herbicides . It has a molecular formula of C5H5F3O2S and a molecular weight of 186.15 .
Synthesis Analysis
The synthesis of S-methyl 4,4,4-trifluoro-3-oxobutanethioate involves the reaction of trifluoroacetyl chloride with ketene to yield 4,4,4-trifluoro-3-oxo-butyryl chloride, followed by thioesterification with methanethiol . The reaction proceeds in two steps, but the intermediate acid chloride is highly reactive and is not isolated. The reaction is preferably carried out in solution, and the solvent may be, for example, dichloromethane, toluene, or dichloroethane .Molecular Structure Analysis
The molecular structure of S-methyl 4,4,4-trifluoro-3-oxobutanethioate consists of a butanethioate backbone with a trifluoro group and an oxo group attached. The exact structure can be represented by the molecular formula C5H5F3O2S .Chemical Reactions Analysis
S-methyl 4,4,4-trifluoro-3-oxobutanethioate is a useful starting material in the preparation of pyridine carbothioate and carbodithioate herbicides . The specific chemical reactions it undergoes in these preparations are not detailed in the available sources.Physical And Chemical Properties Analysis
S-methyl 4,4,4-trifluoro-3-oxobutanethioate has a molecular weight of 186.15 . Other physical and chemical properties such as boiling point, density, and flash point are not available in the sources.properties
IUPAC Name |
S-methyl 4,4,4-trifluoro-3-oxobutanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2S/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRFAUEDCFSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391411 |
Source
|
Record name | SBB058285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-methyl 4,4,4-trifluoro-3-oxobutanethioate | |
CAS RN |
118528-85-1 |
Source
|
Record name | SBB058285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Methyl 4,4,4-trifluoro-1-thioacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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